molecular formula C13H14N2O3 B14996810 2-[(4-methoxyphenoxy)methyl]-6-methylpyrimidin-4(3H)-one

2-[(4-methoxyphenoxy)methyl]-6-methylpyrimidin-4(3H)-one

Cat. No.: B14996810
M. Wt: 246.26 g/mol
InChI Key: PQBYWFOUKUBYIE-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenoxy)methyl]-6-methylpyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a methoxyphenoxy group attached to a methylpyrimidinone core

Preparation Methods

The synthesis of 2-[(4-methoxyphenoxy)methyl]-6-methylpyrimidin-4(3H)-one typically involves the reaction of 4-methoxyphenol with a suitable pyrimidinone precursor under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of the pyrimidinone precursor to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

2-[(4-Methoxyphenoxy)methyl]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The pyrimidinone core can be reduced to form a dihydropyrimidinone derivative.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

2-[(4-Methoxyphenoxy)methyl]-6-methylpyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can form hydrogen bonds and hydrophobic interactions with the target, while the pyrimidinone core can participate in various chemical reactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

2-[(4-Methoxyphenoxy)methyl]-6-methylpyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    2-[(4-Chlorophenoxy)methyl]-6-methylpyrimidin-4(3H)-one: This compound has a chlorophenoxy group instead of a methoxyphenoxy group, which can affect its reactivity and interactions.

    2-[(4-Methoxyphenoxy)methyl]-6-ethylpyrimidin-4(3H)-one: This compound has an ethyl group instead of a methyl group, which can influence its physical and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct reactivity and interactions compared to other similar compounds .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14N2O3/c1-9-7-13(16)15-12(14-9)8-18-11-5-3-10(17-2)4-6-11/h3-7H,8H2,1-2H3,(H,14,15,16)

InChI Key

PQBYWFOUKUBYIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)COC2=CC=C(C=C2)OC

Origin of Product

United States

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